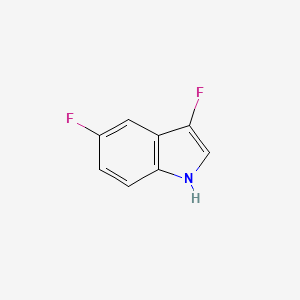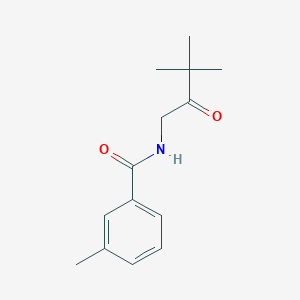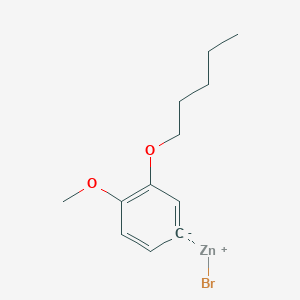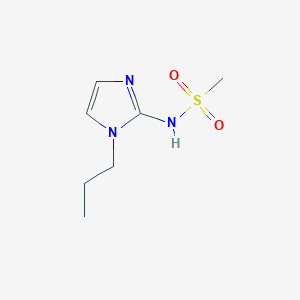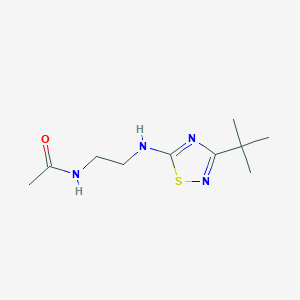![molecular formula C7H12O B14893216 (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for para-disubstituted benzene rings. The bicyclo[1.1.1]pentane scaffold is known for its ability to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a key intermediate One common method is the radical addition of methyl radicals to [11This process can be achieved through photochemical reactions or transition-metal-free multi-component approaches .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol, often involves flow photochemical addition of propellane to various reagents. This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a short period .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of the bicyclo[1.1.1]pentane core .
Aplicaciones Científicas De Investigación
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential as a drug candidate is being explored due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of new materials, such as liquid crystals and molecular rods.
Mecanismo De Acción
The mechanism by which (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the hydroxymethyl group.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydroxymethyl group. This combination provides a balance of rigidity and functional versatility, making it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(1-methyl-2-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-7-2-5(3-7)6(7)4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
BNNBBONIKVJSDF-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



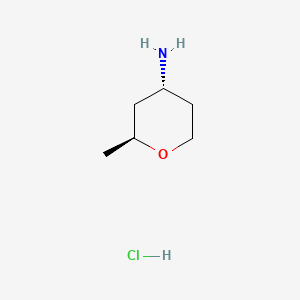

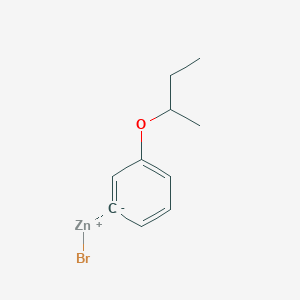
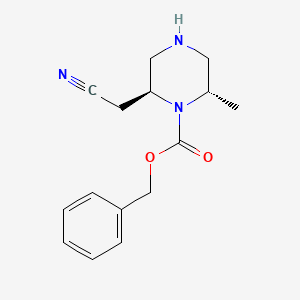
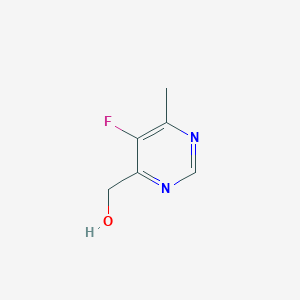
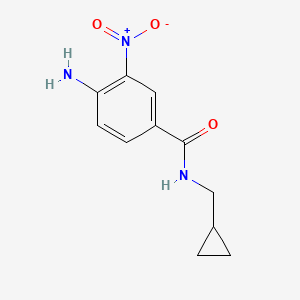
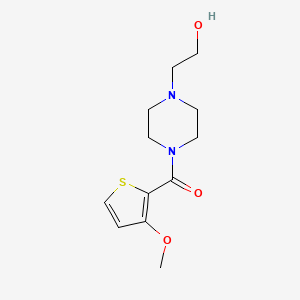
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
